molecular formula C21H27NO2 B2934685 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide CAS No. 866153-33-5

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide

Cat. No.: B2934685
CAS No.: 866153-33-5
M. Wt: 325.452
InChI Key: XUFAWTXXXLMWRC-UHFFFAOYSA-N
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Description

2-(2-Butylphenoxy)-N-isopropyl-N-phenylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 2-butyl chain and an N-isopropyl-N-phenylacetamide moiety. Its molecular formula is C21H26NO2 (inferred from structural analogs). The compound’s structure combines lipophilic (2-butylphenoxy) and sterically hindered (N-isopropyl-N-phenyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(2-butylphenoxy)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-5-11-18-12-9-10-15-20(18)24-16-21(23)22(17(2)3)19-13-7-6-8-14-19/h6-10,12-15,17H,4-5,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFAWTXXXLMWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1OCC(=O)N(C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2-butylphenol: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-(2-butylphenoxy)acetyl chloride: The 2-butylphenol is then reacted with acetyl chloride in the presence of a catalyst like aluminum chloride to form the corresponding acetyl chloride derivative.

    Formation of this compound: The final step involves the reaction of 2-(2-butylphenoxy)acetyl chloride with N-isopropyl-N-phenylamine in the presence of a base such as triethylamine to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets. The phenoxy and phenylacetamide moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
2-(2-Butylphenoxy)-N-isopropyl-N-phenylacetamide (Target) C21H26NO2 2-butylphenoxy, N-isopropyl-N-phenyl Not explicitly reported (inferred)
2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide C30H32N4O3 Benzimidazole, pyrrolidinone, 4-ethoxyphenyl Potential kinase inhibition (inferred)
2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide C15H21N5OS Triazole-thioether, ethyl group Antimicrobial activity (hypothesized)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C16H21FNO3 Fluorophenoxy, butyryl, N-butyl High yield (82%), Rf = 0.32
Key Observations:
  • Lipophilicity: The 2-butylphenoxy group in the target compound likely enhances lipophilicity compared to fluorophenoxy (e.g., compound in ) or ethoxyphenyl () substituents. This could improve membrane permeability but reduce aqueous solubility.

Physicochemical Properties

  • Melting Points: Fluorophenoxy analogs () exhibit melting points of 74–84°C, suggesting moderate crystallinity. The target compound’s 2-butylphenoxy group may lower melting points due to increased flexibility.
  • Polarity : Higher Rf values (e.g., 0.65 for compound 32 in ) correlate with reduced polarity. The target compound’s lipophilic 2-butyl group may further increase Rf in thin-layer chromatography.

Biological Activity

2-(2-butylphenoxy)-N-isopropyl-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a butylphenoxy group and an acetamide moiety, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds in the diarylmethane class have demonstrated significant inhibition of cancer cell proliferation. In a study assessing the effects on colorectal cancer cells, certain derivatives showed non-toxic effects on murine fibroblasts at concentrations below 100 µM while effectively inducing apoptosis through various signaling pathways, including caspase-3 activation and PARP cleavage .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 10aColorectal Cancer<100Apoptosis induction via caspase-3
Compound 12aColorectal Cancer<50Inhibition of ERK signaling pathway
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial properties of related compounds have been explored extensively. For example, derivatives of N-phenylacetamide have shown promising results against Staphylococcus aureus, with specific compounds achieving over 85% inhibition at concentrations around 100 µM . The mechanism involves interaction with the threonyl-tRNA synthetase enzyme, crucial for bacterial protein synthesis.

Table 2: Antibacterial Activity Overview

CompoundTarget Bacteria% Inhibition at 100 µM
2-(2-tert-butyl-phenoxy)-N-(2-methyl-5-nitro-phenyl)-acetamideS. aureus85.59%
N-phenylacetamide Derivative A23Xanthomonas oryzae100% at 500 µg/mL

Other Biological Activities

In addition to anticancer and antibacterial effects, compounds similar to this compound have been evaluated for other biological activities such as antifungal and anti-inflammatory properties. The presence of the acetamide moiety is particularly noted for enhancing anti-inflammatory effects in various models .

Case Studies and Research Findings

  • Colorectal Cancer Study : A study demonstrated that diarylmethane derivatives could significantly inhibit cell growth in colorectal cancer models while sparing normal fibroblast cells from toxicity .
  • Antibacterial Evaluation : Another study focused on the inhibitory effects of phenoxy derivatives against S. aureus, revealing structural features that enhance binding affinity to bacterial enzymes .
  • Anti-inflammatory Research : Compounds with similar structures have been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

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